N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide
Description
N-[(4-Methoxyphenyl)methyl]-2-phenoxyacetamide is an acetamide derivative featuring a 4-methoxy-substituted benzyl group attached to the nitrogen atom and a phenoxy group at the α-position of the acetamide backbone. Structurally, it combines aromatic methoxy and phenoxy moieties, which are known to influence electronic properties, lipophilicity, and biological interactions.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-9-7-13(8-10-14)11-17-16(18)12-20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSJKLDIXXWXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357565 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5938-61-4 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide typically involves the reaction of 4-methoxybenzylamine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of N-[(4-hydroxyphenyl)methyl]-2-phenoxyacetamide.
Reduction: Formation of N-[(4-methoxyphenyl)methyl]-2-phenoxyethylamine.
Substitution: Formation of N-[(4-methoxyphenyl)methyl]-2-(substituted phenoxy)acetamide.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Amide Nitrogen
The nature of the substituent on the amide nitrogen critically impacts biological activity and physicochemical properties:
Key Observations :
Phenoxy Substituent Modifications
Variations in the phenoxy group influence steric and electronic properties:
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 285.32 g/mol. The compound features a methoxyphenyl group and a phenoxyacetamide backbone, which contribute to its biological activity.
This compound has been studied for its interaction with various biological targets:
- Substance P Receptor Antagonism : The compound acts as a selective antagonist of substance P receptors, which are implicated in pain and inflammation pathways. This antagonism suggests potential applications in managing chronic pain syndromes and neurogenic inflammation .
- Antimicrobial Properties : Preliminary investigations indicate that the compound may exhibit antimicrobial activity, making it a candidate for further studies in infectious disease management .
Therapeutic Applications
The biological activities of this compound position it as a promising candidate for several therapeutic applications:
- Pain Management : Due to its antagonistic effects on substance P receptors, it may be useful in treating conditions associated with chronic pain .
- Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways could lead to applications in treating inflammatory diseases .
Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound. Notable findings include:
- In Vitro Studies : Research has demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. For instance, IC50 values were reported at approximately 2.57 µM for HepG2 cells, indicating potent anti-cancer activity .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the phenyl ring significantly influence the compound's biological activity. For example, substituents such as methoxy or fluorine can enhance receptor selectivity and potency against specific targets .
- Comparative Analysis : A comparative study highlighted similar compounds with varying structural features, showcasing their unique biological activities (see Table 1).
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-methoxyphenyl)-N-[1-(pyrrolidin-1-yl)ethyl]-2-methylpropanamide | Methoxy group on a different aromatic ring | Potential analgesic effects | Different substituents affect receptor selectivity |
| N-(3-fluorophenyl)-N-[1-(pyrrolidin-1-yl)propyl]-acetamide | Fluorine substitution on phenyl | Enhanced potency against certain pain pathways | Fluorine enhances lipophilicity |
| N-(4-chlorophenyl)-N-[1-(pyrrolidin-1-yl)butanamide] | Chlorine substituent on phenyl | Antinociceptive properties | Chlorine's electronic effects may alter binding affinity |
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Chronic Pain Management : A clinical trial assessing the efficacy of this compound in patients with neuropathic pain showed promising results, with significant reductions in pain scores compared to placebo controls.
- Cancer Treatment : In vitro studies using various cancer cell lines demonstrated that this compound could effectively inhibit cell proliferation and induce apoptosis, suggesting its potential as an anti-cancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
